molecular formula C9H8NO5- B8743758 3-Nitrophenoxyacetic acid methyl ester CAS No. 81720-19-6

3-Nitrophenoxyacetic acid methyl ester

Cat. No. B8743758
M. Wt: 210.16 g/mol
InChI Key: CGGQTUXPABREEK-UHFFFAOYSA-M
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Patent
US08088182B2

Procedure details

300 g of 3-nitrophenol are added to 800 ml of DMF. Then 240 g of sodium carbonate are added portionwise. Subsequently 270 g of chloroacetic acid methylester is added at 22° C. Then the mixture is stirred at 85° C. for six hours. After being cooled down to 25° C. it is given to 3 kg of water and 1 kg of ice. The resulting suspension is filtered off. The filter cake is washed with 300 g of water and dried in vacuum. Yield: 407 g.
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
240 g
Type
reactant
Reaction Step Two
Quantity
270 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Four
Name
Quantity
3 kg
Type
solvent
Reaction Step Five
Name
3-Nitrophenoxyacetic acid methylester

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([OH:10])[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2].CN(C=O)C.C(=O)([O-])[O-].[Na+].[Na+].[CH3:22][O:23][C:24](=[O:27])[CH2:25]Cl>O>[CH3:22][O:23][C:24](=[O:27])[CH2:25][O:10][C:6]1[CH:7]=[CH:8][CH:9]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)O
Name
Quantity
800 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
240 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
270 g
Type
reactant
Smiles
COC(CCl)=O
Step Four
Name
ice
Quantity
1 kg
Type
reactant
Smiles
Step Five
Name
Quantity
3 kg
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
Then the mixture is stirred at 85° C. for six hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After being cooled down to 25° C. it
FILTRATION
Type
FILTRATION
Details
The resulting suspension is filtered off
WASH
Type
WASH
Details
The filter cake is washed with 300 g of water
CUSTOM
Type
CUSTOM
Details
dried in vacuum

Outcomes

Product
Details
Reaction Time
6 h
Name
3-Nitrophenoxyacetic acid methylester
Type
Smiles
COC(COC1=CC(=CC=C1)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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